molecular formula C7H12N4O B3104054 5-Amino-1-propyl-1H-pyrazole-4-carboxamide CAS No. 145864-66-0

5-Amino-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B3104054
CAS RN: 145864-66-0
M. Wt: 168.2 g/mol
InChI Key: UQMKXPWRAWGIDQ-UHFFFAOYSA-N
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Description

5-Amino-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound with the linear formula C7H12O1N4 . It is a multi-substituted pyrazolecarboxamide . This compound is a powder in form .


Synthesis Analysis

The synthesis of pyrazole-4-carboxamides, including this compound, involves a series of steps. The compounds are rationally designed, synthesized, and their structures are characterized by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string NC1=C(C(N)=O)C=NN1CCC . This indicates the presence of a pyrazole ring with an amino group at the 5th position and a carboxamide group at the 4th position. The propyl group is attached to the 1st position of the pyrazole ring .


Physical And Chemical Properties Analysis

This compound is a powder in form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.

Scientific Research Applications

Antitumor Activities

5-Amino-1-propyl-1H-pyrazole-4-carboxamide derivatives have been explored for their potential in antitumor applications. Studies have shown that certain derivatives exhibit in vitro antitumor activities against various human cancer cell lines. The structure-activity relationship of these compounds is also a subject of research, highlighting their potential in cancer therapy (Hafez et al., 2013).

Heterocyclic Synthesis

This compound is a key building block in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest. It has been utilized in various synthetic routes to create diverse heterocyclic structures, which are of significant interest in medicinal chemistry (El‐Mekabaty, 2014).

Cytotoxic Activity

Derivatives of this compound have been synthesized and tested for their cytotoxic activity against various cell lines. This research is pivotal in identifying new therapeutic agents for the treatment of cancers (Hassan, Hafez, & Osman, 2014).

Novel Synthesis Methods

New and efficient synthesis routes for this compound derivatives have been developed, enhancing the versatility and accessibility of these compounds for further research and application (Bobko et al., 2012).

Fluorescent Sensing

Some derivatives of this compound have been studied as fluorescent sensors for anions like fluoride. These compounds exhibit significant changes in UV–vis absorption and fluorescence emission spectra, indicating their potential use in chemical sensing applications (Yang et al., 2011).

Insecticidal Activity

Research has also been conducted on the use of this compound derivatives as insecticides. These studies focus on the synthesis and evaluation of these compounds against pests, contributing to the development of new agrochemicals (Ni Jue-ping, 2011).

properties

IUPAC Name

5-amino-1-propylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMKXPWRAWGIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268657
Record name 5-Amino-1-propyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145864-66-0
Record name 5-Amino-1-propyl-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145864-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-propyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-amino-4-cyano-1-n-propylpyrazole (J. Med. Chem., 1968, 11, 79; 4.0 g, 0.0027 mol) in a mixture of concentrated sulphuric acid (30 ml) and water (3 ml) was heated at 90° C. for 1 hour. The cool reaction mixture was poured into ice/water (70 g) and the resulting mixture basified with solid sodium carbonate to pH 8. The aqueous solution thus obtained was extracted with ethyl acetate (5×100 ml), the combined extracts dried (Na2SO4) and the solvent removed by evaporation under vacuum to give the title compound as a pale yellow solid (4.25 g, 95%). A sample was obtained as colourless crystals, m.p. 183-185° C., by crystallisation from methanol-diethyl ether. Found: C, 50.39; H, 6.94; N, 33.21. C7H12N4O requires C, 49.99; H, 7.19; N, 33.31%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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